molecular formula C15H11F4NO4S B2825986 3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid CAS No. 794573-86-7

3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid

Cat. No. B2825986
CAS RN: 794573-86-7
M. Wt: 377.31
InChI Key: XJRKYXPKSMXFMZ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid (FTBTP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. FTBTP is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to exhibit potent anti-inflammatory activity in preclinical studies. In

Scientific Research Applications

3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid has been extensively studied in preclinical models for its anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in lipopolysaccharide-stimulated macrophages. This compound has also been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in the inflammatory response. In addition to its anti-inflammatory activity, this compound has been shown to exhibit antitumor activity in vitro and in vivo.

Mechanism of Action

3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid exerts its anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins. This leads to a reduction in the production of pro-inflammatory mediators and a subsequent decrease in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, this compound has been shown to exhibit analgesic and antipyretic effects in preclinical studies. This compound has also been shown to reduce the production of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and are implicated in tissue damage associated with inflammation. This compound has been shown to exhibit a favorable safety profile in preclinical studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid has several advantages for lab experiments. It is readily available and can be synthesized using well-established procedures. This compound has been extensively studied in preclinical models, and its mechanism of action is well-understood. However, there are certain limitations associated with the use of this compound in lab experiments. This compound has poor solubility in water, which can limit its use in certain experimental settings. Additionally, the effects of this compound on human cells and tissues have not been extensively studied, and further research is needed to determine its potential clinical applications.

Future Directions

There are several future directions for research on 3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid. One area of interest is the development of more soluble analogs of this compound that can be used in a wider range of experimental settings. Another area of interest is the investigation of the potential clinical applications of this compound, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid involves the reaction of 4-fluoroaniline with 2,3,4-trifluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-bromopropionic acid to yield this compound. The synthesis of this compound has been reported in various scientific journals, and the procedure is well-established.

properties

IUPAC Name

3-(4-fluorophenyl)-3-[(2,3,4-trifluorophenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4NO4S/c16-9-3-1-8(2-4-9)11(7-13(21)22)20-25(23,24)12-6-5-10(17)14(18)15(12)19/h1-6,11,20H,7H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRKYXPKSMXFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)NS(=O)(=O)C2=C(C(=C(C=C2)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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